molecular formula C12H11ClO2 B2859581 1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione CAS No. 164342-65-8

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione

Cat. No.: B2859581
CAS No.: 164342-65-8
M. Wt: 222.67
InChI Key: JNEQJXIECDXYCO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione is an organic compound characterized by the presence of a chlorophenyl group and a cyclopropylpropane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione can be achieved through several methods. One common approach involves the use of α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone as starting materials. These reactants undergo a Horner-Wadsworth-Emmons reaction in the presence of a base and an organic solvent to form an alkoxy propylene derivative. This intermediate is then hydrolyzed under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The process is designed to be safe, economically feasible, and suitable for large-scale development .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-3-cyclopropylpropane-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopropylpropane-1,3-dione moiety differentiates it from other chlorophenyl derivatives, providing unique properties and applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-cyclopropylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c13-10-5-3-9(4-6-10)12(15)7-11(14)8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEQJXIECDXYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164342-65-8
Record name 1-(4-chlorophenyl)-3-cyclopropylpropane-1,3-dione
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